molecular formula C11H12ClN3O2 B5084241 N-(4-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide

N-(4-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide

Cat. No.: B5084241
M. Wt: 253.68 g/mol
InChI Key: XQTBPJDALXTDGC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a 4-chlorophenyl group and an isopropylideneamino group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 4-chloroaniline with isopropylideneamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme can be represented as follows:

    Step 1: Formation of the oxalyl chloride intermediate.

    Step 2: Reaction of the intermediate with 4-chloroaniline to form the desired oxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)acetamide
  • N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)formamide

Uniqueness

N-(4-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its oxamide core and the presence of both chlorophenyl and isopropylideneamino groups make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-8(12)4-6-9/h3-6H,1-2H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTBPJDALXTDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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